6-Isobutyl-5-methylnicotinonitrile
Description
6-Isobutyl-5-methylnicotinonitrile is a substituted nicotinonitrile derivative characterized by an isobutyl group at position 6 and a methyl group at position 5 of the pyridine ring. Nicotinonitriles are heterocyclic compounds with a pyridine backbone and a nitrile functional group, often serving as intermediates in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)4-11-9(3)5-10(6-12)7-13-11/h5,7-8H,4H2,1-3H3 |
InChI Key |
SBEWLWAOJOEILX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CC(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinonitrile can be achieved through various synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another approach is the multicomponent reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Isobutyl-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxides, primary amines, and substituted derivatives of this compound.
Scientific Research Applications
6-Isobutyl-5-methylnicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Isobutyl-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to target proteins, leading to improved pharmacokinetic profiles and reduced drug resistance . The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitrile group in all compounds enhances electrophilicity, but substituents like amino (electron-donating) or nitro (electron-withdrawing) modulate reactivity.
Physicochemical Properties
Solubility and Lipophilicity
- This compound: Predicted to have low water solubility due to the hydrophobic isobutyl group. LogP (estimated): ~2.5–3.0.
- 2-Amino-6-methylnicotinonitrile: Higher solubility in polar solvents (e.g., DMSO) due to the amino group; LogP: ~1.2 .
- 6-Amino-5-nitropicolinonitrile: Moderate solubility in aqueous buffers; nitro group increases polarity but may reduce membrane permeability .
Stability
- Nitro-containing analogues (e.g., 6-Amino-5-nitropicolinonitrile) are prone to photodegradation, whereas alkyl-substituted derivatives like this compound likely exhibit better thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
